molecular formula C18H17FN2O2 B2935610 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluorobenzamide CAS No. 898438-87-4

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluorobenzamide

Cat. No.: B2935610
CAS No.: 898438-87-4
M. Wt: 312.344
InChI Key: ILYTYWNTJBTCSJ-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluorobenzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as QFAB and has been synthesized using different methods. In

Scientific Research Applications

Differentiation and Identification in Forensic Science

Research highlights the importance of quinolin-8-yl derivatives, similar in structure to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluorobenzamide, in forensic applications. The differentiation and identification of synthetic cannabinoids and their isomers, such as 5F-PB-22, using advanced techniques like gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy, are crucial for forensic laboratories. These methods assist in identifying specific isomers in seized materials, which is vital due to the adverse effects, including fatalities, associated with these substances' abuse (Tang et al., 2017).

Pharmacological Applications

Quinoline derivatives exhibit a range of psycho- and neurotropic properties, making them candidates for developing new psychoactive substances. Studies on novel quinolin-4-ones have identified compounds with specific sedative effects and anti-amnesic activity, highlighting their potential in treating cognitive disorders and enhancing cognitive functions (Podolsky et al., 2017).

Materials Science and Fluorescence Sensing

Quinoline-based compounds are investigated for their structural properties and applications in materials science. For instance, derivatives have been studied for gel formation and crystalline salt production upon interaction with mineral acids, revealing potential in materials chemistry for developing new materials with unique properties (Karmakar et al., 2007). Additionally, quinoline derivatives serve as fluorescent sensors for metal ions, such as zinc, demonstrating their utility in environmental monitoring and biological studies (Gu et al., 2014).

Antibacterial and Anticancer Research

The development of fluoroquinolones from quinolone derivatives illustrates the evolution of potent antibacterial agents. These compounds inhibit essential bacterial enzymes, demonstrating the mechanism of action and resistance to quinolones, which is significant for addressing bacterial infections and developing new antibiotics (Fàbrega et al., 2008). Moreover, novel synthetic analogs of makaluvamines, related to quinoline derivatives, have shown promising in vitro and in vivo anticancer activity, underscoring their potential as therapeutic agents for cancer treatment (Wang et al., 2009).

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-12(22)21-9-3-5-13-7-8-16(11-17(13)21)20-18(23)14-4-2-6-15(19)10-14/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYTYWNTJBTCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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